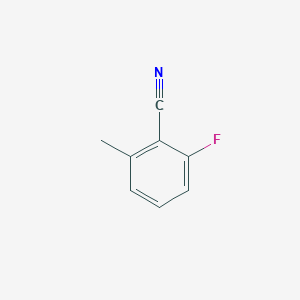

2-Fluoro-6-methylbenzonitrile

描述

Significance of Fluorinated Benzonitriles in Contemporary Chemical Science

Fluorinated benzonitriles are a class of organic compounds that have garnered considerable attention in modern chemical research, primarily due to the unique and often beneficial properties imparted by the fluorine atom. The introduction of fluorine into an aromatic nitrile framework can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govrsc.org

In medicinal chemistry, the strategic incorporation of fluorine is a widely used tactic in drug design. nih.gov It can enhance the potency and pharmacokinetic profile of a drug candidate. For instance, the high electronegativity of fluorine can alter the acidity of nearby functional groups and lead to stronger binding interactions with enzymes or receptors. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby increasing the drug's half-life in the body. nih.gov At present, a significant percentage of pharmaceuticals and agrochemicals on the market are fluorinated compounds. nih.gov

In the realm of materials science, fluorinated compounds are integral to the development of advanced materials such as polymers, liquid crystals, and coatings. chemimpex.comchemimpex.comrsc.org The presence of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity. rsc.orgresearchgate.net For example, fluorinated benzonitriles are used as building blocks for creating high-performance polymers and materials for electronic applications, including organic light-emitting diodes (OLEDs). chemimpex.comossila.com Their unique electronic nature and stability make them valuable for these applications. chemimpex.com

Research Context and Scope of 2-Fluoro-6-methylbenzonitrile Studies

This compound is a specific example of a fluorinated aromatic nitrile that serves as a versatile building block in organic synthesis. chemimpex.comchemimpex.com Its chemical structure, featuring a fluorine atom and a methyl group ortho to the nitrile, provides a unique combination of steric and electronic properties that researchers can exploit.

The primary research application of this compound is as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. chemimpex.comchemimpex.com Its structure makes it an ideal starting material for creating targeted therapies and for enhancing the efficacy of crop protection products. chemimpex.com For example, it can be used in the development of novel therapeutic agents through the efficient production of complex molecular structures. chemimpex.com A related compound, 2-fluoro-5-methylbenzonitrile (B33194), is used as a raw material in the synthesis of the PARP inhibitor drug Olaparib, highlighting the relevance of this structural motif in medicine. google.com

In synthetic chemistry, this compound undergoes various reactions. For instance, it is used in the industrial production of 2-Fluoro-6-methylbenzylamine (B1343865) through catalytic hydrogenation, a compound that itself is a valuable intermediate for pharmaceuticals and agrochemicals. The presence of the fluorine atom can influence the reactivity and selectivity of chemical transformations on the aromatic ring and the nitrile group.

Beyond pharmaceuticals and agrochemicals, this compound is also explored in materials science for modifying polymer properties and enhancing coatings. chemimpex.comchemimpex.com Its incorporation into larger molecular frameworks can improve characteristics like solubility and stability. chemimpex.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 198633-76-0 sigmaaldrich.com |

| Molecular Formula | C₈H₆FN sigmaaldrich.com |

| Molecular Weight | 135.14 g/mol sigmaaldrich.com |

| Appearance | White to yellow crystalline powder/solid rsc.org |

| Melting Point | 39-48 °C chemimpex.comsigmaaldrich.com |

| InChI Key | UCSKOUQDVWADGZ-UHFFFAOYSA-N sigmaaldrich.com |

Overview of Key Research Areas for Aromatic Nitrile Compounds

Aromatic nitriles, as a broader class of compounds, are fundamental building blocks in organic chemistry. rsc.orgfiveable.me Their significance stems from the versatility of the nitrile (cyano) group, which can be readily converted into a variety of other functional groups, including amines, carboxylic acids, amides, and tetrazoles. sioc-journal.cn This chemical flexibility makes them invaluable intermediates in multistep syntheses.

The key research areas for aromatic nitrile compounds are extensive and include:

Pharmaceuticals: Aromatic nitriles are ubiquitous in the synthesis of a wide range of pharmaceutical drugs. fiveable.mesioc-journal.cn They are found in the structures of drugs for treating various diseases.

Agrochemicals: This class of compounds is crucial for the production of herbicides, pesticides, and other crop protection agents. rsc.orgsioc-journal.cn

Dyes and Pigments: The chemical properties of aromatic nitriles make them useful precursors in the dye industry. fiveable.mesioc-journal.cn

Materials Science: Aromatic nitriles are used in the development of liquid crystal materials, polymers, and other advanced functional materials. rsc.orgsioc-journal.cn The nitrile group's polarity and linearity are often exploited in these applications.

Organic Synthesis Methodologies: A significant area of research focuses on developing new and efficient methods for synthesizing aromatic nitriles themselves, such as through Sandmeyer reactions or transition-metal-catalyzed cyanations. rsc.orgbohrium.comresearchgate.net Additionally, recent research has explored the transformation of aromatic nitriles via the cleavage of the thermodynamically stable C-CN bond. sioc-journal.cn

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSKOUQDVWADGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595528 | |

| Record name | 2-Fluoro-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198633-76-0 | |

| Record name | 2-Fluoro-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Fluoro 6 Methylbenzonitrile

Advanced Synthetic Routes to 2-Fluoro-6-methylbenzonitrile and its Derivatives

The preparation of this compound can be approached from various starting materials, each requiring a specific set of reagents and conditions. The choice of a particular route often depends on the availability of precursors, desired scale of production, and economic viability.

Ammoxidation Strategies for Aromatic Nitriles

Ammoxidation is a powerful industrial process for the direct conversion of methyl-substituted aromatic hydrocarbons into their corresponding nitriles. This vapor-phase reaction involves the simultaneous oxidation and amination of the methyl group in the presence of a catalyst, typically a mixture of metal oxides. scilit.com The general transformation for producing aromatic nitriles via ammoxidation can be represented as:

Ar-CH₃ + NH₃ + 1.5 O₂ → Ar-CN + 3 H₂O

For the synthesis of this compound, the starting material would be 2-fluoro-6-methyltoluene (also known as 2-fluoro-m-xylene). The reaction is carried out at high temperatures, generally between 375°C and 500°C, in a fluidized-bed or fixed-bed reactor. google.com

Catalyst systems are crucial for the efficiency and selectivity of the ammoxidation process. Vanadium-based catalysts, often supported on materials like α-alumina, are commonly employed. google.com The catalyst's performance is influenced by the composition of the metal oxides and the support material. researchgate.net The reaction mechanism is believed to proceed through a Mars-van Krevelen mechanism, where the hydrocarbon is first oxidized by the lattice oxygen of the metal oxide catalyst, which is then re-oxidized by gaseous oxygen. scilit.com

Cyanidation Approaches from Halogenated Aromatic Precursors

The introduction of a nitrile group onto an aromatic ring can be effectively achieved through the cyanation of an aryl halide. This method is particularly relevant for the synthesis of this compound, starting from a halogenated derivative of 2-fluoro-6-methylbenzene. A common precursor for this route is 2-chloro-6-fluorotoluene (B1346809) or 2-bromo-5-fluorotoluene (B1266450). google.com

The Rosenmund-von Braun reaction, a classic method for aryl nitrile synthesis, involves the reaction of an aryl halide with a copper(I) cyanide. However, the high toxicity of copper cyanide has led to the development of alternative, safer cyanation reagents. google.com

Modern cyanation methods often employ palladium-catalyzed cross-coupling reactions. These reactions utilize less toxic cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand. google.com A typical reaction scheme is as follows:

Ar-X + M-CN → [Pd-catalyst] → Ar-CN + M-X (where Ar-X is the aryl halide and M-CN is the cyanide source)

For instance, 4-bromo-3-fluorotoluene (B33196) can be converted to 4-fluoro-2-methylbenzonitrile (B118529) using zinc cyanide and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a solvent such as dimethylformamide (DMF). The reaction is typically heated to ensure a reasonable reaction rate.

The choice of catalyst, ligand, solvent, and cyanide source can significantly impact the reaction's yield and scope. Green chemistry principles have driven research towards using less toxic and more environmentally benign reagents and catalysts. google.com

| Precursor | Cyanide Source | Catalyst | Solvent | Product |

| 4-bromo-3-fluorotoluene | Zn(CN)₂ | Pd(PPh₃)₄ | DMF | 4-fluoro-2-methylbenzonitrile |

| 2-bromo-5-fluorotoluene | CuCN | - | DMF | 4-fluoro-2-methylbenzonitrile google.com |

| Aryl Bromide | K₄[Fe(CN)₆] | CuI/KI/N,N'-dimethylethylenediamine | Alkylbenzene | Aromatic Nitrile google.com |

Dehydration Reactions of Aldoximes and Amides in Aromatic Nitrile Synthesis

The dehydration of primary amides and aldoximes provides a reliable and versatile route to nitriles. rsc.org This method is applicable to a wide range of substrates, including those with sensitive functional groups.

For the synthesis of this compound, the corresponding aldoxime, 2-fluoro-6-methylbenzaldoxime, or the amide, 2-fluoro-6-methylbenzamide (B1444314), would serve as the starting material.

From Aldoximes: 2-Fluoro-6-methylbenzaldehyde can be converted to 2-fluoro-6-methylbenzaldoxime by reacting it with hydroxylamine (B1172632) hydrochloride. The subsequent dehydration of the aldoxime to the nitrile can be achieved using a variety of dehydrating agents. rsc.org

Ar-CH=NOH → [Dehydrating Agent] → Ar-CN + H₂O

Common dehydrating agents include acetic anhydride, phosphorus pentoxide, and thionyl chloride. More modern and milder reagents have also been developed, such as XtalFluor-E, which allows the reaction to proceed at room temperature in an environmentally friendly solvent like ethyl acetate. organic-chemistry.org This method is notable for its high yields and broad substrate scope. organic-chemistry.org Another approach involves a one-pot synthesis from the aldehyde using hydroxylamine hydrochloride in water, which is considered a green chemistry approach. rsc.org

From Amides: The dehydration of 2-fluoro-6-methylbenzamide to this compound can be accomplished using various dehydrating agents. Reagents like phosphorus oxychloride, trifluoroacetic anhydride, and Burgess reagent are effective for this transformation. A system using oxalyl chloride with a catalytic amount of dimethyl sulfoxide (B87167) (DMSO) in the presence of triethylamine (B128534) (Et₃N) can efficiently convert primary amides to nitriles at room temperature. acs.orgnih.gov

Ar-CONH₂ → [Dehydrating Agent] → Ar-CN + H₂O

The choice of dehydrating agent depends on the specific substrate and the desired reaction conditions. Milder reagents are often preferred to avoid side reactions and to ensure compatibility with other functional groups present in the molecule.

| Starting Material | Reagent(s) | Conditions | Product |

| 2-Fluoro-6-methylbenzaldehyde | Hydroxylamine hydrochloride, then dehydrating agent | Varies with dehydrating agent | This compound |

| 2-Fluoro-6-methylbenzamide | Oxalyl chloride, DMSO (cat.), Et₃N | Room temperature | This compound acs.orgnih.gov |

| Aromatic Aldoximes/Amides | XtalFluor-E | Room temperature, Ethyl Acetate | Aromatic Nitriles organic-chemistry.org |

Transformation of Carboxylic Acids to Aromatic Nitriles

The direct conversion of carboxylic acids to nitriles offers an alternative synthetic pathway. wikipedia.org While not as common as other methods, several procedures have been developed for this transformation.

One historical method is the Letts nitrile synthesis, which involves heating an aromatic carboxylic acid with a metal thiocyanate. wikipedia.org However, this method often requires high temperatures and can result in moderate yields. wikipedia.org

More contemporary approaches utilize transition metal catalysts. For example, palladium-catalyzed decarboxylative cyanation allows for the conversion of arene carboxylic acids into aryl nitriles. thieme-connect.com This one-pot procedure uses cyanohydrins as a soluble and less toxic source of cyanide. thieme-connect.com However, a significant drawback can be the need for high catalyst loading. thieme-connect.com

Another method involves a transnitrilation reaction where the carboxylic acid is heated with acetonitrile (B52724) in the presence of a catalyst like indium trichloride (B1173362) (InCl₃). acs.org This process is proposed to proceed through an imide intermediate. acs.org

For the synthesis of this compound, the starting material would be 2-fluoro-6-methylbenzoic acid. The reaction conditions would be adapted from the general procedures described for aromatic carboxylic acids.

| Starting Material | Reagent(s) | Catalyst | Key Features |

| Aromatic Carboxylic Acid | Metal Thiocyanate | - | Letts Nitrile Synthesis, requires heat wikipedia.org |

| Arene Carboxylic Acid | Cyanohydrin | Palladium(II) | Decarboxylative cyanation thieme-connect.com |

| Aromatic Carboxylic Acid | Acetonitrile | Indium Trichloride (InCl₃) | Transnitrilation reaction acs.org |

Nucleophilic Aromatic Substitution in Fluorinated Benzonitrile (B105546) Synthesis

Nucleophilic aromatic substitution (SNAAr) is a fundamental reaction for the synthesis of substituted aromatic compounds, particularly those activated by electron-withdrawing groups. In the context of fluorinated benzonitriles, this reaction can be used to introduce the fluorine atom or to modify a pre-existing fluorinated benzonitrile.

The fluorine atom in a compound like 2,6-difluorobenzonitrile (B137791) is susceptible to nucleophilic attack, allowing for the synthesis of derivatives. For example, reaction with a suitable nucleophile can lead to the displacement of one of the fluorine atoms. nih.gov

In a different approach, a nitro group can act as a leaving group in a nucleophilic aromatic substitution reaction. For instance, 2-chloro-6-nitrobenzonitrile (B146369) can be converted to 2-chloro-6-fluorobenzonitrile (B1630290) by reaction with a fluoride (B91410) source. chemicalbook.com This product could then potentially be methylated to yield the target compound, though this would add extra steps to the synthesis.

The synthesis of 4-fluoro-2-methylbenzonitrile has been achieved via nucleophilic aromatic substitution on bicarbazole. ossila.com This highlights the utility of fluorinated benzonitriles as building blocks in the synthesis of more complex molecules. ossila.com The electron-withdrawing nature of the fluorine atom and the nitrile group activates the aromatic ring towards nucleophilic attack.

Catalytic Systems and Green Chemistry in this compound Synthesis

The development of efficient and environmentally benign synthetic methods is a major focus in modern chemistry. For the synthesis of this compound, this translates to the use of catalytic systems that minimize waste, avoid toxic reagents, and operate under mild conditions.

Catalytic Systems:

Palladium Catalysts: As mentioned in the cyanidation section, palladium catalysts are pivotal for the synthesis of nitriles from aryl halides. thieme-connect.com Research continues to focus on developing more active and stable palladium catalysts that can be used at low loadings.

Copper Catalysts: While traditional copper cyanide is highly toxic, newer copper-catalyzed systems are being explored. For example, a combination of cuprous iodide, potassium iodide, and N,N'-dimethylethylenediamine has been used as a catalyst for the cyanation of aryl bromides with potassium ferrocyanide. google.com

Iron Catalysts: Iron is an abundant, inexpensive, and relatively non-toxic metal, making it an attractive choice for catalysis. Iron catalysts have been developed for the conversion of carboxylic acids to nitriles. organic-chemistry.org

Heterogeneous Catalysts: In ammoxidation, solid-state catalysts like mixed metal oxides are essential. scilit.com The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, which are key principles of green chemistry.

Green Chemistry Approaches:

Alternative Reagents: The move away from highly toxic cyanide sources like KCN and CuCN towards safer alternatives such as K₄[Fe(CN)₆] or the use of cyanohydrins is a significant green advancement. google.comthieme-connect.comresearchgate.net

Solvent Selection: The use of water or other environmentally benign solvents is a key aspect of green chemistry. rsc.org For instance, the one-pot synthesis of aryl nitriles from aldehydes in water minimizes the use of volatile organic compounds. rsc.org

Atom Economy: Reactions like ammoxidation have excellent atom economy, with water being the only major byproduct. scilit.com Dehydration reactions also have water as the primary byproduct.

Energy Efficiency: Developing catalysts that allow reactions to proceed at lower temperatures and pressures reduces the energy consumption of the process.

The continuous development of new catalytic systems and the application of green chemistry principles are crucial for making the synthesis of this compound and other valuable chemical compounds more sustainable and economically viable.

Metal-Catalyzed Cyanation Reactions

Metal-catalyzed cyanation represents a cornerstone for the synthesis of aryl nitriles, including this compound. These methods typically involve the substitution of a halide on an aromatic ring with a cyanide group, facilitated by a transition metal catalyst.

One of the most established methods is the Rosenmund-von Braun reaction , which utilizes copper(I) cyanide to convert an aryl halide into an aryl nitrile. numberanalytics.com This reaction is typically performed at high temperatures in a polar, high-boiling solvent like DMF or pyridine. organic-chemistry.org For the synthesis of a related compound, 4-fluoro-2-methylbenzonitrile, 2-bromo-5-fluorotoluene is reacted with copper (I) cyanide in refluxing N,N-dimethylformamide. google.com However, the use of toxic copper cyanide and harsh reaction conditions are significant drawbacks. google.com

Palladium-catalyzed cyanation has emerged as a more versatile and functional-group-tolerant alternative. These reactions can utilize various cyanide sources, including less toxic options like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). google.comgoogle.com The synthesis of 2-fluoro-4-methylbenzonitrile, an isomer of the target compound, has been demonstrated by reacting 4-bromo-3-fluorotoluene with zinc cyanide and a palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in DMF at 100°C. Ruthenium catalysts have also been employed for the direct C-H cyanation of benzamides, offering an alternative route that avoids pre-functionalized starting materials. rsc.org

Table 1: Examples of Metal-Catalyzed Cyanation Reactions for Fluorinated Methylbenzonitriles This table presents data for structurally similar compounds as direct examples for this compound were not available in the search results.

| Starting Material | Cyanide Source | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-5-fluorotoluene | Copper(I) cyanide | None (Stoichiometric CuCN) | N,N-dimethylformamide (DMF) | Reflux (152-155°C), 24h | 4-Fluoro-2-methylbenzonitrile | google.com |

| 4-Bromo-3-fluorotoluene | Zinc cyanide | Pd(PPh₃)₄ | N,N-dimethylformamide (DMF) | 100°C, 18h | 2-Fluoro-4-methylbenzonitrile |

Another classical method for introducing a cyano group is the Sandmeyer reaction . geeksforgeeks.org This process involves the diazotization of a primary aryl amine (e.g., 2-fluoro-6-methylaniline) with nitrous acid to form a diazonium salt, which is then treated with a copper(I) cyanide solution to yield the corresponding aryl nitrile. lkouniv.ac.innumberanalytics.com While effective, the reaction requires careful handling of potentially explosive diazonium intermediates. geeksforgeeks.org

Biocatalytic Approaches to Aromatic Nitrile Production (e.g., Aldoxime Dehydratases)

In response to the growing demand for sustainable and green chemical processes, biocatalysis has emerged as a powerful tool for nitrile synthesis. semanticscholar.org Specifically, enzymes known as aldoxime dehydratases (Oxd) offer a cyanide-free route to aromatic nitriles. researchgate.netnih.gov These enzymes catalyze the dehydration of aldoximes to the corresponding nitriles with water as the only byproduct, representing a highly atom-economical process. researchgate.netacs.org

The general synthetic scheme involves two steps:

Aldoxime Formation: The corresponding aromatic aldehyde (e.g., 2-fluoro-6-methylbenzaldehyde) is condensed with hydroxylamine, a readily available bulk chemical, to form the aldoxime. semanticscholar.org

Enzymatic Dehydration: The resulting aldoxime is then treated with an aldoxime dehydratase, which facilitates the elimination of a water molecule to produce the target nitrile, this compound. semanticscholar.org

Researchers have successfully engineered aliphatic aldoxime dehydratases for the scalable synthesis of various aromatic nitriles. nih.gov For example, an Oxd from Bacillus sp. OxB-1 has been used for the dehydration of various aldoximes. acs.org Similarly, a recombinant Oxd from Rhodococcus sp. YH3-3 showed high catalytic activity for converting aromatic aldoximes, such as E-pyridine-3-aldoxime and E-2-furfurylaldoxime, into their respective nitriles with high conversion rates. tandfonline.com This methodology provides an attractive, safe, and energy-efficient alternative to traditional chemical methods. researchgate.net

Solvent-Free and Aqueous Medium Syntheses

Efforts to minimize the use of hazardous organic solvents have led to the development of synthetic routes in aqueous media or under solvent-free conditions.

A one-pot synthesis of aryl nitriles from aromatic aldehydes has been developed using an aqueous formic acid solution. rsc.orgrsc.org In this method, the aldehyde reacts with hydroxylamine hydrochloride in a mixture of formic acid and water at 80°C. rsc.org The formic acid acts as both a catalyst and a co-solvent. rsc.org This approach has been successfully applied to a wide range of aromatic aldehydes, with a related compound, 2-fluoro-6-methoxybenzonitrile (B1332107), being synthesized in 65% yield. rsc.orgrsc.org The use of water as a primary solvent significantly improves the environmental profile of the synthesis. rsc.org

Table 2: Aqueous Synthesis of a Structurally Related Benzonitrile

| Starting Material | Reagents | Solvent System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Fluoro-6-methoxybenzaldehyde | Hydroxylamine hydrochloride, Sodium acetate | Formic acid (60%), Water (40%) | 80°C | 2-Fluoro-6-methoxybenzonitrile | 65% | rsc.org |

Furthermore, modifications to classical reactions have enabled solvent-free conditions. For instance, early improvements to the Rosenmund-von Braun reaction involved eliminating the solvent and running the reaction at higher temperatures, although this can reduce functional group tolerance. wikipedia.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes to this compound.

In the Rosenmund-von Braun reaction , the mechanism is believed to involve the oxidative addition of the aryl halide (e.g., 2-bromo-6-fluorotoluene) to the copper(I) cyanide, forming a transient aryl-Cu(III)-halide species. organic-chemistry.org This intermediate then undergoes reductive elimination to yield the final product, this compound, and copper(I) halide. numberanalytics.comorganic-chemistry.org

The mechanism for palladium-catalyzed cyanation proceeds through a well-defined catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst to form an aryl-Pd(II)-halide complex. This is followed by a transmetalation step with a cyanide source (e.g., Zn(CN)₂), where the halide on the palladium complex is exchanged for a cyano group. The final step is reductive elimination, which forms the C-CN bond of the aryl nitrile product and regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.

The Sandmeyer reaction operates via a radical mechanism. numberanalytics.com The copper(I) salt reduces the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. geeksforgeeks.orgnumberanalytics.com This highly reactive aryl radical then abstracts a cyanide group from the [Cu(CN)₂]⁻ complex to form the aryl nitrile.

In the biocatalytic dehydration of aldoximes , the proposed mechanism involves the heme-containing active site of the aldoxime dehydratase enzyme. semanticscholar.orgacs.org The aldoxime substrate coordinates to the iron center of the heme cofactor. The enzyme then facilitates the cleavage of the C-N bond and the elimination of water through a series of proton transfers, resulting in the formation of the nitrile product. semanticscholar.org

For the aqueous synthesis from aldehydes , the reaction proceeds through the initial formation of an aldoxime intermediate from the aldehyde and hydroxylamine. rsc.org Under acidic conditions provided by formic acid, the hydroxyl group of the aldoxime is protonated, turning it into a good leaving group (water). Subsequent elimination of water drives the formation of the stable nitrile functional group. rsc.org

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 6 Methylbenzonitrile

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of the aromatic ring in 2-fluoro-6-methylbenzonitrile is dictated by the electronic interplay of its substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic substitution. Conversely, the methyl group is an electron-donating group (+I effect) and an activating group. The nitrile group (-CN) is strongly deactivating and a meta-director.

In the case of electrophilic aromatic substitution, the combined effects of the substituents make the ring less reactive than benzene (B151609). The fluorine and methyl groups direct incoming electrophiles to the positions ortho and para to themselves. For instance, in a related compound, 2-fluoro-6-formylbenzonitrile, the fluorine atom directs electrophilic substitution to the 4-position (para to the fluorine).

The nitrile group itself is susceptible to nucleophilic attack at the carbon atom. The electron-withdrawing fluorine atom can activate the nitrile group toward nucleophilic addition. Furthermore, the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr) reactions, although fluorine is generally a poor leaving group compared to other halogens like chlorine.

Radical and Photochemical Reactions Involving Benzonitrile (B105546) Core

While specific studies on the radical and photochemical reactions of this compound are not extensively documented in the provided search results, general principles of radical chemistry can be applied. Free radicals are chemical species with an unpaired electron, often generated by thermal or photochemical homolytic bond cleavage. utexas.edu

Photochemical reactions, which use light to drive chemical transformations, can be employed for various purposes, including rearrangements, photooxygenations, and photocatalytic radical reactions. frontiersin.org For instance, photocatalysis with light of longer wavelengths can generate radical species from substrates that might otherwise undergo different reactions under higher energy conditions. frontiersin.org In the context of related benzonitriles, photochemical reactions can lead to the formation of nitriles from other functional groups. frontiersin.org

The methyl group on the benzonitrile ring could potentially be a site for radical reactions, such as free-radical halogenation. The stability of the resulting benzylic radical would be a key factor in such transformations.

Derivatization Strategies and Functional Group Transformations

Oxidation Pathways

The methyl group of this compound can be oxidized to other functional groups. For instance, the oxidation of a methyl group on a benzonitrile ring to a carboxylic acid is a known transformation, often achieved using strong oxidizing agents like potassium permanganate (B83412). In a similar compound, 2-fluoro-6-formylbenzonitrile, the formyl group can be oxidized to a carboxylic acid using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). This suggests that the methyl group of this compound could likely be oxidized to a formyl group or a carboxylic acid under appropriate conditions.

| Starting Material | Oxidizing Agent | Product | Reference |

| 2-Fluoro-5-methylbenzonitrile (B33194) | Potassium permanganate | 2-Fluoro-5-methylbenzoic acid | |

| 2-Fluoro-6-formylbenzonitrile | Potassium permanganate (KMnO4) or Chromium trioxide (CrO3) | 2-Fluoro-6-carboxybenzonitrile |

Reduction Reactions (e.g., to Benzylamine Derivatives)

The nitrile group of this compound can be reduced to a primary amine, yielding 2-fluoro-6-methylbenzylamine (B1343865). This transformation is a common and important reaction in organic synthesis. Several reducing agents can accomplish this, with lithium aluminum hydride (LiAlH4) being a frequently used reagent for the reduction of nitriles to amines. Industrial-scale production often employs catalytic hydrogenation, using catalysts like Raney nickel under high pressure and temperature.

The resulting 2-fluoro-6-methylbenzylamine is a valuable building block in its own right, used in the synthesis of more complex molecules.

| Starting Material | Reducing Agent/Conditions | Product | Reference |

| This compound | Lithium aluminum hydride (LiAlH4) | 2-Fluoro-6-methylbenzylamine | |

| This compound | Catalytic hydrogenation (e.g., Raney nickel, high pressure/temperature) | 2-Fluoro-6-methylbenzylamine | |

| 2-Fluoro-5-methylbenzonitrile | Lithium aluminum hydride in tetrahydrofuran | 2-Fluoro-5-methylbenzylamine |

Substitution Reactions at the Aromatic Ring

Substitution reactions on the aromatic ring of this compound can occur through either electrophilic or nucleophilic pathways. As discussed in section 3.1, electrophilic substitution is directed by the existing substituents.

Nucleophilic aromatic substitution (SNAr) is also a possibility, where a nucleophile replaces a leaving group on the aromatic ring. While fluorine is not the best leaving group, under certain conditions, it can be substituted. For example, in 2-fluoro-6-formylbenzonitrile, the fluorine atom can be replaced by nucleophiles. In related fluorinated benzonitriles, the fluorine atom can be substituted by other functional groups using nucleophiles like sodium methoxide.

Reaction Kinetics and Thermodynamics in this compound Chemistry

Computational and Theoretical Investigations of 2 Fluoro 6 Methylbenzonitrile

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the geometry and stability of a molecule. These computational methods are used to predict structural parameters like bond lengths and angles, as well as the molecule's total energy.

Hartree-Fock and Density Functional Theory Approaches

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most common quantum chemical methods. HF is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. austinpublishinggroup.com DFT, a method that includes electron correlation, is often favored for its balance of accuracy and computational cost, with the B3LYP functional being a widely used hybrid functional. jocpr.comepstem.net

For 2-Fluoro-6-methylbenzonitrile, these methods would be employed to optimize the molecular geometry and calculate its energetic properties. Studies on analogous compounds like 2-fluoro-6-methoxybenzonitrile (B1332107) have utilized both HF and DFT (B3LYP) methods to determine optimized bond lengths, bond angles, and conformational stability. jocpr.com However, specific optimized geometrical parameters and energy values for this compound are not documented in the searched literature.

Basis Set Selection and Validation

The accuracy of HF and DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly employed. jocpr.comresearchgate.net The selection involves a trade-off between computational cost and accuracy. Validation is typically achieved by comparing calculated results with experimental data, where available. For many substituted benzonitriles, calculations using the B3LYP functional with the 6-311++G(d,p) basis set have shown good agreement with experimental findings for vibrational frequencies after applying appropriate scaling factors. niscpr.res.inresearchgate.net Without experimental data or prior computational studies for this compound, a definitive validation of a chosen basis set is not possible.

Spectroscopic Property Predictions and Correlations

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular vibrations or electronic transitions.

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations

Theoretical frequency calculations using DFT are routinely performed to simulate Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. jchps.comniscpr.res.in These simulations help in the detailed assignment of vibrational modes of the molecule. For example, in studies of related compounds, the characteristic stretching frequency of the nitrile (C≡N) group and various vibrations of the benzene (B151609) ring and its substituents are calculated and compared with experimental spectra. orientjchem.org A complete vibrational analysis for this compound, including potential energy distribution (PED) to describe the nature of each vibrational mode, would require dedicated DFT calculations, which are not currently available.

Electronic Spectroscopy (UV-Vis) Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). researchgate.net This analysis provides information on the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial in this context. While TD-DFT calculations have been performed for isomers like 2-fluoro-5-methylbenzonitrile (B33194) to compute its UV-visible spectrum and HOMO-LUMO energy gap researchgate.net, such predictive data for this compound is absent from the reviewed literature.

Electronic Structure Analysis

Analysis of the electronic structure provides insights into a molecule's reactivity, stability, and intermolecular interactions. This often involves examining the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.netresearchgate.net The MEP map illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net Although these analyses have been conducted for numerous substituted benzonitriles researchgate.netresearchgate.net, specific data, diagrams, and interpretations for this compound are not available in the searched scientific reports.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer

Frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter that reflects the molecule's propensity to undergo chemical reactions. ajchem-a.com

For related benzonitrile (B105546) derivatives, computational studies using Density Functional Theory (DFT) have been employed to calculate the energies of these frontier orbitals. For instance, in 2-fluoro-5-methylbenzonitrile, the HOMO is located over the fluoro and methyl groups, while the LUMO is delocalized over the nitrile and the π-conjugated system of the benzene ring. niscpr.res.in This distribution facilitates an intramolecular charge transfer (ICT) from the electron-donating fluoro and methyl groups to the electron-accepting nitrile group and benzene ring upon electronic excitation. niscpr.res.in

The HOMO-LUMO energy gap is a key indicator of chemical activity. niscpr.res.in A smaller gap suggests that the molecule can be easily excited, indicating higher reactivity. ajchem-a.com In the case of 2-fluoro-5-methylbenzonitrile, the calculated HOMO-LUMO energy gap at the B3LYP/6-311++G(d,p) level is -0.20587 a.u. niscpr.res.in This relatively small energy gap points towards the occurrence of charge transfer interactions within the molecule. niscpr.res.in Similarly, for 2-fluoro-6-formylbenzonitrile, a HOMO-LUMO gap of 5.1 eV was determined, with the HOMO localized on the benzene π-system and the LUMO on the nitrile and formyl groups, also indicating charge-transfer characteristics.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for Related Benzonitrile Derivatives

| Compound | Method | HOMO (a.u.) | LUMO (a.u.) | HOMO-LUMO Gap (a.u.) |

| 2-Fluoro-5-methylbenzonitrile | B3LYP/6-311++G(d,p) | -0.27420 | -0.06833 | -0.20587 |

| 2-Fluoro-5-methylbenzonitrile | B3LYP/cc-pvdz | -0.26477 | -0.05649 | -0.20828 |

| 2-Fluoro-5-methylbenzonitrile | B3LYP/Aug-cc-pvdz | -0.27244 | -0.06718 | -0.33962 |

Data sourced from a study on 2-fluoro-5-methylbenzonitrile. niscpr.res.in

Electrostatic Potential Surface Mapping

Electrostatic potential (ESP) surface mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netavogadro.cc The ESP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). avogadro.cc These maps provide insights into electrophilic and nucleophilic centers, which are fundamental to understanding chemical reactivity. researchgate.net

For analogous molecules, ESP analysis has revealed significant information. In a study of 2-fluoro-6-methoxybenzonitrile, the ESP map was used to identify the charge density distribution and sites of chemical reactivity. jocpr.com Similarly, for 2-fluoro-6-formylbenzonitrile, electrostatic potential maps indicated negative potential regions near the nitrile group (-0.35 e/Å) and the formyl oxygen (-0.41 e/Å), identifying these as nucleophilic hotspots.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net

NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E2) associated with these interactions quantifies the extent of charge transfer and delocalization. researchgate.net In studies of related benzonitrile derivatives like 2-fluoro-6-methoxybenzonitrile and sarcosine-maleic acid, NBO analysis has been instrumental in confirming the occurrence of intramolecular charge transfer (ICT) by identifying significant E2 energies corresponding to the delocalization of electron density from donor to acceptor orbitals. researchgate.netjocpr.comgrafiati.com This charge transfer leads to the stabilization of the molecule. researchgate.net

Advanced Applications of 2 Fluoro 6 Methylbenzonitrile in Materials Science

Development of Organic Semiconductor Materials

2-Fluoro-6-methylbenzonitrile and its derivatives serve as critical intermediates and core structural units in the creation of organic semiconductor materials. The electron-withdrawing nature of both the nitrile (-CN) and fluorine (-F) groups makes the benzonitrile (B105546) moiety an effective electron acceptor, a fundamental component in many organic electronic devices. The compound is employed in the development of advanced materials that require specific chemical properties for enhanced performance. chemimpex.com

In the field of Organic Light-Emitting Diodes (OLEDs), this compound functions as a key precursor for synthesizing more complex, functional molecules. While not typically used as the final emissive material itself, its structural framework is incorporated into larger systems to fine-tune their electronic properties. A closely related derivative, 3-Chloro-2-fluoro-6-methylbenzonitrile, is utilized as an OLED intermediate, highlighting the importance of the halogenated methylbenzonitrile scaffold in this technology.

The integration of this moiety allows for precise control over the energy levels (HOMO/LUMO) of the final OLED material, which is crucial for efficient charge injection, transport, and recombination, ultimately leading to light emission. Furthermore, derivatives such as 2-bromo-5-fluorobenzonitrile (B41413) are used as precursors in the synthesis of dyes for OLEDs. ossila.com In one documented case, a thermally activated delayed fluorescence (TADF) dye synthesized from this precursor was used in an OLED that achieved an external quantum efficiency of 5%. ossila.com

The design of efficient Thermally Activated Delayed Fluorescence (TADF) emitters is one of the most significant areas where fluorinated benzonitriles are applied. TADF materials can harvest both singlet and triplet excitons for light emission, enabling internal quantum efficiencies of up to 100%. This process relies on a very small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states to facilitate efficient reverse intersystem crossing (RISC).

The most common and successful strategy for achieving a small ΔEST is to create donor-acceptor (D-A) type molecules with a twisted geometry between the electron-donating and electron-accepting units. rsc.org This twist minimizes the overlap between the highest occupied molecular orbital (HOMO), typically located on the donor, and the lowest unoccupied molecular orbital (LUMO), located on the acceptor. rsc.org

Fluorobenzonitriles, including derivatives of this compound, are excellent electron-acceptor moieties for this purpose. rsc.org Their electron-deficient nature, combined with the steric effects of substituents, helps induce the necessary twisted conformation.

Key research findings include:

Tuning Emission Color: The electron-withdrawing strength of the acceptor unit directly influences the emission color. In a well-known blue TADF emitter, 4CzFCN (2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile), the use of a fluorine atom instead of a second cyano group weakens the acceptor strength, resulting in a blue-shifted emission compared to the green-emitting dicyanobenzene analogue. ossila.com

Synthesis of Blue Emitters: Researchers have synthesized short donor-acceptor oligomers for blue TADF emission by using weak donor units (tolylamine) and a benzonitrile acceptor moiety derived from 2-bromo-6-fluorobenzonitrile. acs.org The ortho-substitution pattern forces a highly twisted conformation, which is key to achieving blue emission. acs.org

Versatile Precursors: Dihalogenated benzonitriles like 2-bromo-5-fluorobenzonitrile are versatile precursors for TADF dyes, allowing for sequential reactions to build complex D-A structures. ossila.com

Table 1: Properties of Representative TADF Emitters Incorporating a Fluorobenzonitrile Acceptor This table presents data for materials that use the fluorobenzonitrile core, illustrating the principles of TADF design.

| Emitter Name/Description | Fluorobenzonitrile Precursor/Unit | Key Properties | Device Performance (EQEmax) | Source |

|---|---|---|---|---|

| 4CzFCN | 5-Fluorobenzonitrile core | Blue emission, PLQY = 100%, ΔEST = 0.06 eV | 20% (Solution-processed) | ossila.com |

| 2-phenoxazine-5-acridine-benzonitrile | 2-Bromo-5-fluorobenzonitrile | TADF dye | 5% | ossila.com |

Role in Organic Light-Emitting Diodes (OLEDs)

Polymer and Coating Modification through Benzonitrile Integration

This compound is explicitly identified as a compound used in materials science for the synthesis of fluorinated polymers and to enhance the performance of coatings. chemimpex.com Its incorporation into a polymer backbone introduces both a polar nitrile group and a highly stable carbon-fluorine bond.

The integration of this monomer can impart a range of desirable properties to the resulting polymer or coating, including:

Chemical Resistance: Fluorinated segments in a polymer are known to enhance resistance to chemical attack.

Modified Surface Properties: The presence of fluorine can alter surface energy, potentially leading to hydrophobic or oleophobic characteristics.

Dielectric Properties: The polar nitrile group can influence the dielectric constant of the polymer, an important factor for applications in electronics and energy storage.

While specific examples of polymers derived directly from this compound are not detailed in readily available literature, its documented use confirms its role as a specialty monomer for creating functional polymers with tailored properties. chemimpex.com

Structure-Property Relationships in Fluorinated Benzonitrile-Based Materials

The performance of materials derived from this compound is a direct consequence of its distinct molecular structure. The interplay between the fluorine atom, the methyl group, and the nitrile function on the aromatic ring establishes clear structure-property relationships that are exploited by materials scientists.

Table 2: Key Structure-Property Relationships for Fluorinated Benzonitriles

| Structural Feature | Resulting Property | Application Context | Source |

|---|---|---|---|

| Ortho-Fluoro and Methyl Groups | Higher thermal stability and reduced hydrogen-bonding capacity compared to non-fluorinated or other substituted analogs. | General materials science, polymer synthesis. | |

| Twisted Geometry between Donor and Fluorobenzonitrile Acceptor | Minimizes HOMO-LUMO overlap, leading to a small ΔEST. | Enables the Thermally Activated Delayed Fluorescence (TADF) mechanism. | rsc.org |

| Weaker Electron-Accepting Strength of -F vs. -CN | Leads to a larger energy gap and a blue-shift in the emission wavelength. | Tuning the color of OLED emitters from green to blue. | ossila.com |

| Systematic Variation of Electron-Withdrawing Groups (-F, -CF3) | Provides precise, tunable control over the emission maxima of luminescent materials. | Design of emitters across the visible spectrum (e.g., sky-blue). | researchgate.net |

A critical insight comes from comparing this compound to its analogues. The presence of the fluorine at position 2 and the methyl group at position 6 contributes to higher thermal stability due to the strong C-F bond and leads to reduced hydrogen-bonding capacity. In the context of TADF emitters, the steric hindrance introduced by the ortho-substituents on the benzonitrile ring helps enforce a twisted conformation relative to a linked donor unit, which is fundamental to achieving the small ΔEST required for efficient RISC. rsc.orgacs.org This demonstrates that the specific substitution pattern of this compound is not arbitrary but is a deliberate design choice to control the final properties of advanced materials.

Applications in Medicinal and Agrochemical Chemistry Leveraging 2 Fluoro 6 Methylbenzonitrile

Intermediate in Pharmaceutical Synthesis and Drug Discovery

In the realm of pharmaceutical development, 2-fluoro-6-methylbenzonitrile serves as a crucial intermediate for synthesizing a variety of therapeutic compounds, especially in the creation of targeted therapies for specific diseases Current time information in Bangalore, IN.chemimpex.com. Its structural motifs are integral to designing molecules that can interact with high specificity and affinity with biological targets.

Design and Synthesis of Targeted Therapeutic Agents

The unique arrangement of substituents on the this compound ring makes it a sought-after precursor for targeted therapeutic agents. Medicinal chemists utilize this compound to construct molecules designed to interact with specific biological targets, such as enzymes or receptors implicated in disease pathways . The fluorinated benzonitrile (B105546) moiety can be elaborated through various chemical reactions to produce complex derivatives with potential therapeutic effects for conditions like cancer, fibrosis, and inflammatory diseases epo.org.

For instance, related fluorinated methylbenzonitrile structures are central to the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted agents crucial in cancer therapy, particularly for tumors with specific DNA repair deficiencies like BRCA mutations mdpi.com. The synthesis of these complex molecules often relies on the reactivity and structural contributions of such intermediates nih.govgoogle.com.

Precursor for Biologically Active Molecules (e.g., Kinase Inhibitors)

This compound and its isomers are key precursors in the synthesis of various biologically active molecules, most notably protein kinase inhibitors google.com. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer epo.org. The development of selective kinase inhibitors is a major focus of modern drug discovery.

A pertinent example is the synthesis of inhibitors for Apoptosis Signal-regulating Kinase 1 (ASK1), a therapeutic target for fibrotic diseases and other conditions. A patent details the synthesis of an ASK1 inhibitor where the closely related isomer, 5-amino-2-fluoro-4-methylbenzonitrile, serves as a key intermediate. This intermediate is further elaborated to construct the final complex imidazolyl-benzonitrile structure that potently inhibits the kinase google.com. This highlights the utility of the fluoromethylbenzonitrile scaffold in accessing novel kinase inhibitor chemotypes. Similarly, the core structure is relevant in the development of inhibitors for other kinases such as mTOR and Discoidin Domain Receptor 1 (DDR1) epo.orgepo.org.

The table below shows an example of a kinase inhibitor synthesized using a fluorinated methylbenzonitrile intermediate.

| Target Kinase | Intermediate | Final Product Class | Therapeutic Area |

| ASK1 | 5-amino-2-fluoro-4-methylbenzonitrile | Imidazolyl-benzonitriles | Fibrosis, Inflammatory Diseases |

Data derived from a patent for Apoptosis Signal-regulating Kinase (ASK1) inhibitors, demonstrating the use of a closely related isomer as a key synthetic intermediate google.com.

Modulating Biological Activity through Fluorination

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile. The fluorine atom in this compound plays a pivotal role in modulating the biological activity of the final compounds synthesized from it . Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's properties.

These influences include:

Enhanced Binding Affinity : The fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target protein's binding site, leading to increased potency .

Altered Electronic Properties : Fluorine's electron-withdrawing nature can modify the acidity or basicity of nearby functional groups, which can be crucial for target engagement and pharmacokinetic properties.

Conformational Control : The presence of a fluorine atom can restrict the conformation of a molecule, locking it into a bioactive shape that fits the target binding site more effectively.

The ability of the fluorine atom to confer these advantageous properties makes this compound and related compounds valuable starting points in the design of new drugs with improved efficacy and selectivity .

Impact on Metabolic Stability and Pharmacokinetic Profiles (e.g., Liver Microsome Studies)

A significant challenge in drug development is ensuring that a potential drug molecule is not metabolized and cleared from the body too quickly, which would limit its therapeutic effect. The inclusion of fluorine, as in this compound, is a common tactic to improve a drug's metabolic stability . The carbon-fluorine bond is exceptionally strong and not easily broken by metabolic enzymes in the liver. By placing a fluorine atom at a metabolically vulnerable position on a molecule, chemists can block or slow down its degradation.

The metabolic stability of new compounds is frequently assessed using in vitro assays with liver microsomes, which contain the primary drug-metabolizing enzymes . For example, in a study on a proteolysis-targeting chimera (PROTAC) derived from the related 2-fluoro-5-formylbenzonitrile, researchers used human liver microsomes (HLMs) to investigate its metabolic fate. The study found that the compound was metabolized rapidly, with major metabolic pathways proposed to be hydroxylation on the linker chain and cleavage of amide bonds.

The table below summarizes hypothetical data from such a liver microsome stability assay, illustrating the key parameters measured.

| Parameter | Description | Example Value |

| Test Compound | 2-fluoro-5-formylbenzonitrile derivative | 1 µM |

| System | Human Liver Microsomes (HLMs) | 0.5 mg/mL protein |

| t½ (half-life) | Time for 50% of the compound to be metabolized. | 1.86 min |

| % Metabolized | Percentage of compound gone after a set time. | ~90% after 30 min |

This table is based on findings for a compound derived from the closely related 2-fluoro-5-formylbenzonitrile, demonstrating the methodology and outcomes of in vitro metabolic stability studies. Such data is critical for guiding the optimization of drug candidates to improve their pharmacokinetic profiles nih.gov.

Role in Agrochemical Development

Beyond pharmaceuticals, this compound and its derivatives are important intermediates in the agrochemical industry chemimpex.comdataintelo.com. The structural features that are beneficial for drug design—such as enhanced biological activity and stability conferred by the fluorine atom—are equally valuable for creating effective crop protection products chemimpex.com.

Synthesis of Herbicides and Pesticides

Fluorinated benzonitrile compounds serve as building blocks for a range of modern herbicides and pesticides lookchem.comarborpharmchem.com. The benzonitrile core is a known toxophore in several commercial agrochemicals. For example, the herbicide dichlobenil (B1670455) is a 2,6-dichlorobenzonitrile. The introduction of fluorine can enhance the efficacy and potentially modify the spectrum of activity against target weeds or pests.

Enhancement of Efficacy in Crop Protection Products

In the agrochemical sector, this compound and its derivatives serve as crucial intermediates for the synthesis of modern pesticides, including herbicides and fungicides. chemimpex.comchemimpex.comarborpharmchem.com The incorporation of the fluoromethylbenzonitrile moiety into the molecular structure of an active ingredient can significantly enhance its biological efficacy. The fluorine atom, due to its high electronegativity and small size, can improve metabolic stability, binding affinity to target enzymes, and cell membrane permeability of the agrochemical.

Structure-Activity Relationship (SAR) Studies of Benzonitrile Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agrochemical research for optimizing the potency and selectivity of bioactive compounds. Benzonitrile derivatives, including those synthesized from this compound, are frequently the subject of such investigations.

SAR studies on various benzonitrile-containing scaffolds have revealed key insights into how specific structural modifications influence biological activity. For example, in a series of benzimidazole-based derivatives tested for antimicrobial activity, the presence and position of substituents on the phenyl rings were found to be critical. whiterose.ac.uk While not involving this compound directly, these studies exemplify the principles applied. For instance, compounds with halogens at the meta position of a phenyl ring showed higher activity against tested bacterial strains. researchgate.net

In the context of JNK3 inhibitors for potential therapeutic use, SAR studies on aminopyrazole derivatives showed that fluoro substitutions on a benzene (B151609) ring significantly impacted inhibitory potency and isoform selectivity. acs.org A 2-fluoro substitution, similar to the arrangement in this compound, resulted in a loss of JNK3 inhibition potency but an improvement in selectivity when compared to other analogues. acs.org

Similarly, in the development of xanthine (B1682287) oxidase inhibitors, SAR analysis of benzonitrile derivatives indicated that the nature and position of substituents are crucial for potency. nih.gov Research on adenosine (B11128) A1 receptor agonists also highlighted that a halogen in the meta position of an aromatic ring conferred high potency. acs.org These examples underscore the importance of the precise arrangement of functional groups, as seen in this compound, in modulating biological interactions. The strategic placement of the fluoro and methyl groups is a key element explored in SAR studies to fine-tune the efficacy and selectivity of new therapeutic and agrochemical agents. rsc.org

Table 1: Illustrative SAR Findings for Substituted Benzonitrile Derivatives This table provides a generalized summary of SAR principles observed in related benzonitrile structures, as direct SAR data for this compound itself is often proprietary.

| Scaffold/Target | Structural Modification | Observed Impact on Activity | Reference |

|---|---|---|---|

| Benzimidazole Antimicrobials | Halogen at meta-position | Higher activity against tested strains | researchgate.net |

| Aminopyrazole JNK3 Inhibitors | 2-Fluoro substitution on phenyl ring | Decreased JNK3 potency, but improved JNK1 selectivity | acs.org |

| Adenosine A1 Receptor Agonists | Halogen at meta-position on aromatic ring | Conferred high potency | acs.org |

Biochemical Interactions and Assay Probes

Beyond its role as a synthetic intermediate, this compound and its close analogues are utilized in biochemical research to study molecular interactions and to serve as probes in biological assays. The chemical functionalities of the molecule—the nitrile group, the fluorine atom, and the aromatic ring—allow it to interact with biological targets like enzymes and receptors. smolecule.com

Derivatives of this compound can act as ligands, binding to active or allosteric sites on proteins and thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity towards specific targets. For example, related compounds are used to study enzyme-substrate interactions.

In biochemical assays, benzonitrile derivatives can act as inhibitors or activators of enzymes. The formyl group in related compounds like 6-Bromo-2-fluoro-3-formylbenzonitrile allows for the formation of covalent bonds with nucleophilic residues in proteins, which is a mechanism for altering protein function and a useful property for a biochemical probe. The unique combination of substituents on the benzonitrile ring confers distinct reactivity that can be exploited in the design of molecular probes for studying biochemical pathways. smolecule.com While direct studies featuring this compound as a probe are not widely published, its derivatives are synthesized for this purpose in drug discovery and development, particularly for targeting specific enzymes or receptors.

Analytical Methodologies for 2 Fluoro 6 Methylbenzonitrile

Utilization as a Reference Standard in Analytical Techniques

2-Fluoro-6-methylbenzonitrile serves as a reference standard in various analytical methodologies. chemimpex.com A reference standard is a highly purified and well-characterized compound used as a measurement base for qualitative and quantitative analysis. The use of this compound as a standard is crucial for ensuring the accuracy and reliability of analytical results for similar compounds. chemimpex.comchemimpex.com

The suitability of this compound as a standard is underpinned by its availability at high purity levels, typically greater than 97% or 98% as determined by Gas Chromatography (GC). tcichemicals.comsigmaaldrich.com This high degree of purity is a fundamental requirement for a reference material, as impurities could interfere with analytical measurements and lead to inaccurate results. It is employed as a standard in chromatographic techniques such as GC and High-Performance Liquid Chromatography (HPLC), as well as in mass spectrometry (MS). chemimpex.comchemimpex.com In these methods, the known concentration and purity of the this compound standard allow for the calibration of instruments and the validation of analytical procedures.

Table 1: Properties of this compound as a Reference Standard

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 198633-76-0 | tcichemicals.comsigmaaldrich.com |

| Molecular Formula | C₈H₆FN | tcichemicals.comsigmaaldrich.com |

| Molecular Weight | 135.14 g/mol | tcichemicals.comsigmaaldrich.com |

| Appearance | White to orange to green powder to crystal | chemimpex.comtcichemicals.com |

| Melting Point | 39 - 48 °C | chemimpex.comsigmaaldrich.com |

| Purity | ≥ 97% - 98% (GC) | tcichemicals.comsigmaaldrich.com |

Detection and Quantification of Similar Compounds

As a reference standard, this compound is instrumental in the detection and quantification of structurally similar compounds, particularly other substituted benzonitriles. chemimpex.comchemimpex.com In chromatography, for instance, the retention time of this compound under specific conditions provides a benchmark for identifying other fluorinated benzonitriles in a sample. By comparing the retention times of unknown peaks in a chromatogram to that of the standard, analysts can tentatively identify related compounds.

For quantification, a calibration curve is typically generated by analyzing the reference standard at several known concentrations. The instrument's response to the standard is plotted against its concentration, allowing for the determination of the unknown concentration of an analyte in a sample based on its response.

A particularly powerful technique for the analysis of fluorinated molecules is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.govanr.fr Due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, this method offers a clear window into the chemical environment of fluorine atoms within a molecule, often with minimal background interference. acs.organr.fr

Recent research has demonstrated an advanced ¹⁹F NMR-based "fingerprinting" method for the simultaneous detection and quantification of multiple nitrile compounds in a mixture. acs.orgnih.gov This approach utilizes a tungsten-imido complex that acts as a molecular receptor. When different nitrile analytes bind to this receptor, they induce unique and characteristic shifts in the ¹⁹F NMR spectrum of the complex. This creates a distinct "fingerprint" for each analyte, allowing for the unambiguous identification of multiple nitriles, including various benzonitriles, in a single sample. acs.org This method has been shown to detect analytes at concentrations as low as 100 µM. nih.gov

Other spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are also used to characterize the structural features of substituted benzonitriles. researchgate.netjchps.comresearchgate.net These methods provide information on the vibrational modes of the molecule, which are influenced by the types and positions of substituents on the benzene (B151609) ring, aiding in structural elucidation and differentiation from similar compounds. researchgate.netjchps.com

Table 2: Analytical Techniques for Benzonitrile (B105546) Derivatives

| Analytical Technique | Application | Relevant Compounds Mentioned | Source(s) |

|---|---|---|---|

| Gas Chromatography (GC) | Purity determination, Separation | This compound, 4-Fluoro-2-methylbenzonitrile (B118529) | tcichemicals.comsigmaaldrich.comruifuchemical.com |

| Mass Spectrometry (MS) | Identification and quantification | 2-Fluoro-4-methylbenzonitrile, Fluorinated polymers | chemimpex.comrsc.org |

| ¹⁹F NMR Spectroscopy | Identification and quantification of fluorinated compounds | Benzonitrile, Alkyl nitriles, Benzyl nitriles, Cyanophos | acs.orgnih.gov |

| FTIR/Raman Spectroscopy | Structural elucidation, Vibrational analysis | 2-Chloro-6-methylbenzonitrile (B1583042), m-Fluoronitrobenzene | researchgate.netresearchgate.net |

| HPLC | Purity determination (enantiomeric excess) | 2-Fluoro-6-methylbenzylamine (B1343865) | |

Emerging Research Directions and Future Perspectives for 2 Fluoro 6 Methylbenzonitrile

Novel Synthetic Methodologies

The role of 2-Fluoro-6-methylbenzonitrile as a precursor in organic synthesis is a primary driver of its research interest. chemimpex.com Innovations are focused on leveraging its structure to create more complex molecules efficiently.

One significant area of emerging research involves the transition-metal-catalyzed activation of the carbon-cyanide (C–CN) bond. Studies using nickel(0) complexes have demonstrated the ability to cleave this typically robust bond. acs.org This research opens up new synthetic pathways, allowing the nitrile group to be replaced or transformed in novel ways, which is a departure from its traditional role as a stable functional group. acs.orgutrgv.edu Such methodologies are crucial for developing new strategies to incorporate fluorine and cyano-moieties into complex molecular architectures. acs.org

Furthermore, established reactions are being refined for greater efficiency. The reduction of the nitrile group to form 2-fluoro-6-methylbenzylamine (B1343865) is a key transformation. Industrial methods for this conversion often involve catalytic hydrogenation under high pressure and temperature, using catalysts like Raney nickel. Ongoing research aims to develop milder and more selective reduction methods. Other reactions, such as nucleophilic substitution of the fluorine atom or oxidation of the methyl group, represent further avenues for creating diverse derivatives.

Advanced Material Applications

The unique electronic properties and stability of this compound make it a valuable component in the development of advanced materials. chemimpex.com Its incorporation into polymers and coatings can enhance thermal stability and chemical resistance. chemimpex.com

A promising application lies in the field of organic electronics. Research has shown that fluorinated benzonitrile (B105546) derivatives are effective in creating materials for Organic Light-Emitting Diodes (OLEDs). innospk.com Specifically, they have been used in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters, which are critical for developing highly efficient, next-generation displays. innospk.com

Another frontier is in energy storage. The development of safer, high-performance batteries is a global priority. Fluorinated nitriles are being investigated as non-flammable, high-voltage electrolytes for lithium-ion batteries. researchgate.net Their properties, including high electrochemical stability and the ability to form a stable interface with electrodes, could lead to batteries with higher energy density and improved safety profiles. researchgate.net The use of fluorinated compounds is also being explored in nanotechnology, for example, in the development of fluorinated graphene for nanoelectronics. alfa-chemistry.com

| Research Area | Application | Significance |

| Organic Electronics | Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs | Enables the creation of highly efficient and advanced display technologies. innospk.com |

| Energy Storage | Non-flammable, high-voltage electrolytes for lithium-ion batteries | Improves battery safety and allows for higher energy density. researchgate.net |

| Polymers & Coatings | Additive or monomer for specialty polymers | Enhances thermal and chemical resistance of materials. chemimpex.com |

Biological Activity and Drug Development Innovations

In medicinal chemistry, this compound serves as a crucial intermediate for synthesizing active pharmaceutical ingredients (APIs). chemimpex.com The introduction of a fluorine atom into a drug candidate can significantly improve its pharmacological profile, including its potency, selectivity, and metabolic stability. mdpi.com The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic attack by enzymes in the body. mdpi.com

The compound is a building block for a variety of potential therapeutic agents. For instance, the broader class of fluorinated benzonitriles is used in the synthesis of targeted therapies, including anti-cancer and anti-inflammatory drugs. chemimpex.comchemimpex.com The nitrile group itself can be a key interacting group with biological targets or can be chemically transformed into other functional groups, such as amines or amides, to create diverse libraries of compounds for screening.

Recent research into complex heterocyclic systems has highlighted the utility of the fluorobenzonitrile scaffold. For example, derivatives incorporating this moiety have been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis. nih.govacs.org In one study, a complex quinoline (B57606) derivative containing a 2-fluorobenzonitrile-related structure showed excellent activity, demonstrating the potential of this chemical class in addressing infectious diseases. nih.gov

Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, including this compound. Research is moving towards developing more sustainable and environmentally benign processes. text2fa.ir This includes optimizing reaction conditions to achieve high yields and purity, thereby minimizing waste and the need for extensive purification.

The development of novel catalytic systems, such as the nickel-catalyzed C-CN bond activation, aligns with green chemistry goals. acs.org Catalytic processes are generally more efficient, require less energy, and reduce the use of stoichiometric reagents that generate significant waste. utrgv.edu

Future prospects also include the use of this compound in the creation of sustainable materials. innospk.com As industries seek to reduce their environmental footprint, the demand for high-performance, durable materials that can be produced through efficient synthetic routes is expected to grow. The thermal stability and chemical resistance imparted by fluorinated compounds can lead to longer-lasting products, contributing to sustainability goals. The exploration of bio-derived solvents and renewable feedstocks in the synthesis of such specialty chemicals is another active area of research aimed at reducing reliance on petrochemical sources. text2fa.ir

常见问题

Q. What orthogonal methods confirm purity when commercial sources report >97% purity but show inconsistent HPLC results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。